3-(5-Methoxy-1H-indol-1-yl)aniline
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Overview
Description
3-(5-Methoxy-1H-indol-1-yl)aniline is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring substituted with a methoxy group at the 5-position and an aniline group at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-1H-indol-1-yl)aniline typically involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-1H-indol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(5-Methoxy-1H-indol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Methoxy-1H-indol-1-yl)aniline involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The methoxy group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: Similar in structure but lacks the aniline group.
Indole-3-acetic acid: Contains an acetic acid group instead of an aniline group.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: Similar but with an ethylamine side chain.
Uniqueness
3-(5-Methoxy-1H-indol-1-yl)aniline is unique due to the presence of both the methoxy and aniline groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(5-methoxyindol-1-yl)aniline |
InChI |
InChI=1S/C15H14N2O/c1-18-14-5-6-15-11(9-14)7-8-17(15)13-4-2-3-12(16)10-13/h2-10H,16H2,1H3 |
InChI Key |
JUDSINJGCNUPGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)C3=CC=CC(=C3)N |
Origin of Product |
United States |
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